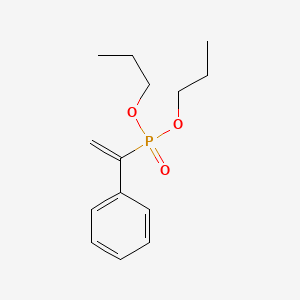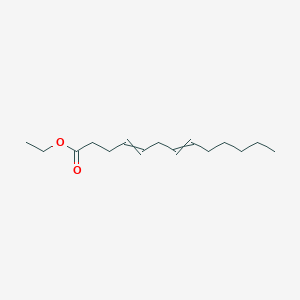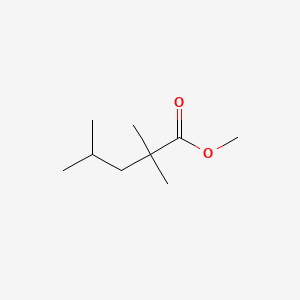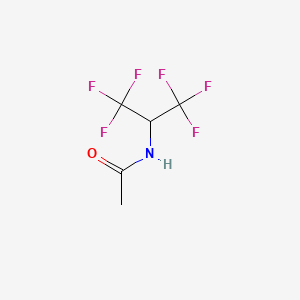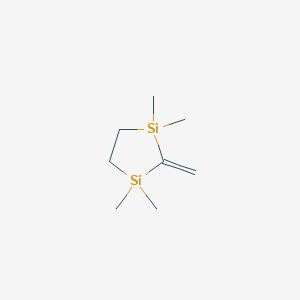
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is an organosilicon compound with a unique structure featuring two silicon atoms bonded to a methylene group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by a series of condensation reactions . The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the formation of the disilolane structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as platinum or palladium.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts like platinum or palladium are used in reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a homogeneous catalyst.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s electrophilic nature allows it to interact with various substrates, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Similar structure but with vinyl groups instead of a methylene group.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Contains nitrogen in the structure, used in different applications.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains phenyl groups, used as a starting material for various syntheses.
Uniqueness
1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to act as a reducing agent and participate in hydrosilylation reactions sets it apart from other similar compounds.
Properties
CAS No. |
70284-70-7 |
|---|---|
Molecular Formula |
C8H18Si2 |
Molecular Weight |
170.40 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-methylidene-1,3-disilolane |
InChI |
InChI=1S/C8H18Si2/c1-8-9(2,3)6-7-10(8,4)5/h1,6-7H2,2-5H3 |
InChI Key |
CFJNZRPCBYOVQX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC[Si](C1=C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
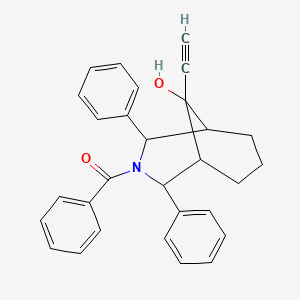
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)
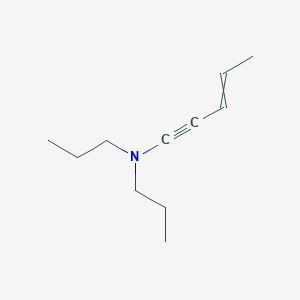
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
